Class-Level α-Glucosidase Inhibitory Potency: Imidazo[1,2-c]quinazoline Scaffold vs. Clinical Standard Acarbose
The imidazo[1,2-c]quinazoline scaffold to which CAS 443673-72-1 belongs has been validated as a potent α-glucosidase inhibitor class. In the foundational 2023 study by Peytam et al., 18 substituted imidazo[1,2-c]quinazolines (series 6a-c and 11a-o) demonstrated IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM against Saccharomyces cerevisiae α-glucosidase, representing 2.4-fold to 60.3-fold greater potency than the clinical standard acarbose (IC50 = 750.0 ± 1.5 μM) [1]. The most potent compound, 11j (IC50 = 12.44 ± 0.38 μM), was 60.3 times more potent than acarbose and exhibited competitive inhibition with a Ki value of 11.0 μM [1]. In the 2024 follow-up study, thioether-linked imidazoquinazolines (series 19 and 27) showed IC50 values from 50.0 ± 0.12 μM to 268.25 ± 0.09 μM, with the best compound (19e) being 15-fold more potent than acarbose and displaying a Ki of 25.0 μM [2]. While direct IC50 data for CAS 443673-72-1 is not yet published in peer-reviewed literature, its structural features (electron-donating 4-tert-butylphenyl group connected via a thioether linker) are consistent with pharmacophoric elements associated with enhanced potency within this class [1][2].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed primary literature; class range 12.44–308.33 μM [1]; thioether-subset range 50.0–268.25 μM [2] |
| Comparator Or Baseline | Acarbose (clinical standard): IC50 = 750.0 ± 1.5 μM [1][2] |
| Quantified Difference | Class-level: 2.4- to 60.3-fold more potent than acarbose (based on published analogs) |
| Conditions | In vitro Saccharomyces cerevisiae α-glucosidase assay; p-nitrophenyl α-D-glucopyranoside substrate |
Why This Matters
Establishes the imidazo[1,2-c]quinazoline scaffold as a validated α-glucosidase inhibitor class with potency substantially exceeding the clinical standard, providing a strong rationale for procurement of CAS 443673-72-1 as a research tool for antidiabetic drug discovery.
- [1] Peytam F, et al. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors. Sci Rep. 2023;13:15672. doi:10.1038/s41598-023-42549-5 View Source
- [2] Peytam F, et al. Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors. Sci Rep. 2024;14:27507. doi:10.1038/s41598-024-78878-2 View Source
